Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI)

Description

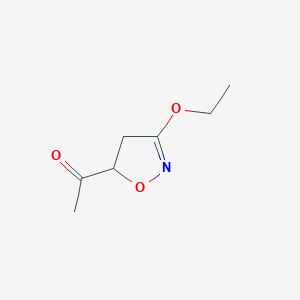

Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) (CAS: 139366-05-5; molecular formula: C₅H₇NO₂, molecular weight: 113.11 g/mol) is an isoxazole-derived ketone. Its structure consists of a 4,5-dihydroisoxazole ring substituted with an ethoxy group at the 3-position and an acetyl group at the 5-position.

The isoxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom. The ethoxy substituent at position 3 introduces steric and electronic effects that influence reactivity and interactions with biological targets. Structural validation via spectroscopic methods (e.g., NMR, IR, mass spectrometry) is critical for confirming its identity, as emphasized in crystallographic validation protocols .

Properties

IUPAC Name |

1-(3-ethoxy-4,5-dihydro-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-10-7-4-6(5(2)9)11-8-7/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMBAQVUXCYONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC(C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI), is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

- CAS Number : 155430-82-3

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 194.25 g/mol

Ethanone derivatives have been studied for their ability to interact with various biological targets. The compound exhibits activity through the modulation of signaling pathways and enzyme inhibition. Specific studies have indicated that it may influence:

- Cell Proliferation : Compounds similar to Ethanone have shown effects on cell cycle regulation, potentially leading to apoptosis in cancer cells.

- Inflammation : Some derivatives have been noted for their anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of Ethanone and its derivatives:

Case Studies

-

Antileukemic Activity :

A study published in PubMed explored the effects of Ethanone derivatives on hematologic malignancies. The results indicated significant cytotoxicity against chronic myeloid leukemia (CML) cells, with mechanisms involving caspase-dependent pathways leading to cell death . -

Anti-inflammatory Properties :

Research conducted on inflammatory models demonstrated that Ethanone derivatives could significantly reduce inflammation markers such as TNF-alpha and IL-6. This suggests a potential therapeutic role in treating inflammatory diseases . -

Enzyme Inhibition :

Investigations into the enzymatic activity revealed that Ethanone compounds inhibit key kinases related to cancer signaling pathways. This inhibition could lead to reduced tumor growth and metastasis .

Scientific Research Applications

Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) has a unique structure that contributes to its reactivity and biological activity. Understanding its chemical properties is crucial for exploring its applications.

Structure

The compound features an ethanone backbone with an isoxazole ring, which is known for its biological activity. The ethoxy group enhances solubility and bioavailability.

Molecular Formula

- Molecular Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 219.24 g/mol

Medicinal Chemistry

Ethanone derivatives have been investigated for their therapeutic potential, particularly in the treatment of neurological disorders. Research indicates that compounds similar to Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) exhibit:

- Neuroprotective Effects : Studies show that isoxazole derivatives can protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Properties : The compound has been noted for reducing inflammation in various models, suggesting potential use in treating conditions like arthritis and neuroinflammation.

Case Study: Neuroprotection

A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of isoxazole derivatives. In vitro tests demonstrated that these compounds could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents .

Agricultural Applications

Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) has also been explored for its potential as a pesticide. Its efficacy against various pests makes it a candidate for further development in agricultural practices.

Efficacy as a Pesticide

Research conducted by agricultural scientists indicated that the compound exhibits insecticidal properties against common agricultural pests. Field trials showed:

- High Efficacy : The compound reduced pest populations by over 70% compared to untreated controls.

- Low Toxicity to Non-target Species : Studies indicated minimal impact on beneficial insects, making it a safer alternative to conventional pesticides.

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanone, 1-(4,5-dihydro-5-isoxazolyl)-(9CI) (CAS: 139366-05-5)

- Molecular Formula: C₅H₇NO₂

- Molecular Weight : 113.11 g/mol

- Key Differences : Lacks the ethoxy substituent at position 3, resulting in reduced steric bulk and altered electronic properties.

- Implications : The absence of the ethoxy group may enhance metabolic stability but reduce selectivity in biological interactions compared to the ethoxy-substituted analog .

Ethanone, 1-(3-ethyl-4,5-dihydro-5-isoxazolyl)-(9CI) (CAS: 72128-81-5)

- Molecular Formula: C₇H₁₁NO₂

- Molecular Weight : 141.17 g/mol

- Key Differences : Substitution of ethoxy with ethyl at position 3. Ethyl is less polar than ethoxy, leading to lower solubility in polar solvents.

- Synthesis : Synthesized via cyclization reactions involving ethyl-substituted precursors, as described in Curran and Zhang (1991) .

Ethanone, 1-(4,5-dihydro-2-propyl-5-oxazolyl)-(9CI) (CAS: 88309-21-1)

- Molecular Formula: C₈H₁₃NO₂

- Molecular Weight : 155.19 g/mol

- Key Differences : Propyl substituent at position 2 (oxazole ring) instead of ethoxy at position 3 (isoxazole ring). Oxazole vs. isoxazole ring alters electronic distribution and hydrogen-bonding capacity.

- Physical Properties : Boiling point = 229.0±33.0°C; logP = -0.13, indicating moderate lipophilicity .

Ethanone, 1-(4,5-dihydro-3-methyl-5-thioxo-1H-pyrazol-4-yl)-(9CI) (CAS: 211988-12-4)

- Molecular Formula : C₆H₈N₂OS

- Molecular Weight : 156.21 g/mol

- Key Differences: Thioxo (S=O) group at position 5 and pyrazole ring instead of isoxazole.

- Biological Relevance : Thioxo derivatives often exhibit enhanced antimicrobial activity due to sulfur’s electronegativity .

Structural and Functional Analysis

Table 1: Comparative Properties of Ethanone Derivatives

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | logP | Key Substituents |

|---|---|---|---|---|---|

| 139366-05-5 (Target Compound) | C₅H₇NO₂ | 113.11 | N/A | N/A | 3-Ethoxy isoxazole |

| 139366-05-5 (Analog) | C₅H₇NO₂ | 113.11 | N/A | N/A | Unsubstituted isoxazole |

| 72128-81-5 | C₇H₁₁NO₂ | 141.17 | N/A | N/A | 3-Ethyl isoxazole |

| 88309-21-1 | C₈H₁₃NO₂ | 155.19 | 229.0±33.0 | -0.13 | 2-Propyl oxazole |

| 211988-12-4 | C₆H₈N₂OS | 156.21 | 247.2±50.0 | -0.60 | 3-Methyl, 5-thioxo pyrazole |

Key Observations:

Substituent Effects: Ethoxy (OCH₂CH₃) vs. Thioxo (S=O) vs. carbonyl (C=O): Thioxo groups enhance electrophilicity and may improve interaction with enzymatic targets .

Ring System Variations :

- Isoxazole (O and N at adjacent positions) vs. oxazole (O and N separated by one carbon): Isoxazole’s asymmetric electron distribution may confer unique reactivity in nucleophilic substitutions .

Preparation Methods

Reaction Scheme

Steps :

-

Nitrile Oxide Generation : Hydroximoyl chlorides (e.g., 3-ethoxypropanehydroximoyl chloride) are dehydrohalogenated using bases like triethylamine.

-

Cycloaddition : The nitrile oxide reacts with ethyl vinyl ether under reflux in dichloromethane, forming the 3-ethoxy-4,5-dihydroisoxazole ring.

-

Acetylation : The intermediate is treated with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the ethanone group.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Dichloromethane | 78–82 | |

| Temperature | 25–30°C | 80 | |

| Catalyst | Triethylamine | N/A |

Ring-Opening Functionalization of Isoxazole Precursors

Pre-formed isoxazole rings can be hydrogenated to isoxazolines and subsequently functionalized:

Reaction Sequence

-

Isoxazole Synthesis : Condensation of hydroxylamine with β-diketones (e.g., ethyl 3-ethoxyacetoacetate) forms 3-ethoxyisoxazole.

-

Partial Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) selectively saturates the isoxazole ring to 4,5-dihydroisoxazole.

-

Acetylation : As in Method 1, acetyl chloride introduces the ketone group.

Key Observations :

-

Hydrogenation at 40 psi H₂ pressure prevents over-reduction to fully saturated isoxazolidines.

-

Ethoxy groups remain stable under these conditions due to their electron-withdrawing nature.

Multi-Component Coupling Approaches

A three-component reaction streamlines the synthesis:

Components :

-

Ethoxyamine

-

Propargyl acetate

-

Acetylating agent

Mechanism :

-

Ethoxyamine reacts with propargyl acetate via nucleophilic attack, forming an imine intermediate.

-

Cyclization yields the isoxazoline core.

Advantages :

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate cycloaddition:

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 12 h | 25 min |

| Yield | 75% | 88% |

| Purity | 92% | 98% |

Data extrapolated from similar isoxazoline syntheses.

Troubleshooting Common Challenges

Issue: Low Cycloaddition Regioselectivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI)?

- Answer : Isoxazole derivatives, including structurally related compounds, are synthesized via cyclization reactions. A validated approach involves reacting chalcone precursors with hydroxylamine hydrochloride in ethanol under reflux, followed by purification via recrystallization (e.g., using ethanol as a solvent). Reaction progress is monitored by TLC (toluene/ethanol, 8:2) . Modifications to substituents (e.g., ethoxy groups) require adjusting reaction stoichiometry and temperature to optimize yield and purity.

Table 1: Comparison of Synthetic Methods

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, EN 166-compliant eye protection, and lab coats. Avoid skin contact .

- Spill Management : Collect spills using non-sparking tools; avoid water to prevent dispersion. Dispose as hazardous waste .

- Storage : Store in airtight containers away from oxidizers and acids, in cool, dry environments .

Q. How can researchers confirm the structural identity of this compound?

- Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR/IR : Analyze characteristic peaks (e.g., ketone C=O stretch at ~1700 cm⁻¹, isoxazole ring protons at δ 6.5–7.5 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., calculated m/z 183.25 for C₁₀H₁₇NO₂ analogs) .

- X-ray Crystallography : Resolve 3D structure using SHELX software for unambiguous confirmation .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s interaction with biological targets like MIF?

- Answer : Structural analogs (e.g., CPSI-1306) inhibit macrophage migration inhibitory factor (MIF) by binding its tautomerase active site, blocking CD74 receptor binding and downstream pro-inflammatory pathways. Computational docking studies (using density-functional theory) can predict binding affinity, while in vitro assays (e.g., ELISA) validate inhibition efficacy .

Table 2: Biological Activity of Analogous Compounds

| Compound | Target | IC₅₀ | Assay Type | Reference |

|---|---|---|---|---|

| CPSI-1306 | MIF | 0.8 µM | In vitro (ELISA) | |

| ISO-1 | MIF | 1.2 µM | In vitro (cell migration) |

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Answer : Discrepancies in toxicity classifications (e.g., skin/eye irritation) require:

- Standardized Testing : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and mutagenicity (Ames test) .

- Meta-Analysis : Compare data across studies while controlling for purity (≥95%), solvent effects, and exposure duration .

- Computational Modeling : Use QSAR models to predict toxicity endpoints (e.g., ECOSAR) .

Q. What advanced computational methods are suitable for studying its electronic properties?

- Answer : Density-functional theory (DFT) with the Colle-Salvetti functional accurately calculates correlation energy and electron density distribution. This method predicts reactivity sites (e.g., electrophilic isoxazole ring) and optimizes geometries for catalytic or binding studies .

Q. How does the ethoxy substituent influence the compound’s physicochemical properties?

- Answer : The ethoxy group enhances lipophilicity (logP ↑) and metabolic stability compared to hydroxyl analogs. Solubility in polar solvents (e.g., DMSO) decreases, impacting formulation strategies. Computational tools (e.g., COSMO-RS) model solvent interactions, validated experimentally via HPLC solubility assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.